![molecular formula C4H6N2OS B135635 2-Amino-5-methylthiazol-4-ol CAS No. 133833-95-1](/img/structure/B135635.png)
2-Amino-5-methylthiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methylthiazol-4-ol is a chemical compound with the linear formula C4H6N2OS . It has a molecular weight of 130.17 . It appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for 2-Amino-5-methylthiazol-4-ol is 2-amino-5-methyl-1,3-thiazol-4-ol . Its InChI code is 1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6) .Physical And Chemical Properties Analysis
2-Amino-5-methylthiazol-4-ol is a white to yellow solid . It has a molecular weight of 130.17 and a linear formula of C4H6N2OS . It is typically stored at a temperature of +4°C .Scientific Research Applications
Antioxidant Activity
Thiazoles, including 2-Amino-5-methylthiazol-4-ol, have been investigated for their antioxidant potential. Aminothiazole derivatives exhibit antioxidant activity by inhibiting free radical formation. For instance, dendrodoine analogs (such as [(4-amino-5-benzoyl-2-(4-methoxyphenyl amino) thiazole]) have demonstrated the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .
Chemical Properties
Mechanism of Action
Target of Action
2-Amino-5-methylthiazol-4-ol is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs
Mode of Action
For example, some thiazole derivatives have been shown to inhibit the formation of certain radicals, suggesting antioxidant activity . Other thiazole derivatives have been found to inhibit enzymes like DNA gyrase , which is crucial for DNA replication in bacteria, suggesting potential antimicrobial activity.
Biochemical Pathways
If it acts as an antimicrobial, it could interfere with bacterial DNA replication .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that 2-Amino-5-methylthiazol-4-ol could have similar solubility properties, which could influence its bioavailability.
Result of Action
Based on the known activities of thiazole derivatives, it’s possible that 2-amino-5-methylthiazol-4-ol could have antioxidant, antimicrobial, or other biological activities . These activities could result in various cellular effects, such as reduced oxidative stress or inhibited bacterial growth.
Action Environment
The action of 2-Amino-5-methylthiazol-4-ol could be influenced by various environmental factors. For instance, its solubility properties suggest that it could be more effective in certain solvents . Additionally, factors like pH and temperature could potentially influence its stability and efficacy.
Safety and Hazards
Future Directions
While specific future directions for 2-Amino-5-methylthiazol-4-ol are not available, similar compounds such as 2-aminothiazole derivatives have shown potential in anticancer drug discovery . Future research may focus on further exploring the anticancer potential of these compounds and developing structure-function relationships between material properties and biological performance .
properties
IUPAC Name |
2-amino-5-methyl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPZNHKHMOLXFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309356 |
Source
|
Record name | 2-Amino-5-methyl-4-thiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylthiazol-4-ol | |
CAS RN |
133833-95-1 |
Source
|
Record name | 2-Amino-5-methyl-4-thiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133833-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methyl-4-thiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.